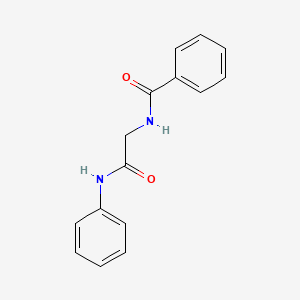

N-(2-anilino-2-oxoethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

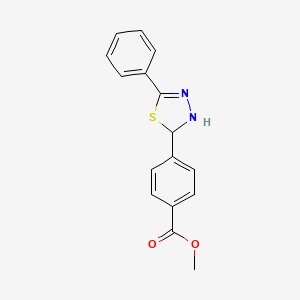

“N-(2-anilino-2-oxoethyl)benzamide” is a chemical compound with the molecular formula C15H14N2O2 . It is also known by other names such as “N-(2-anilino-1-methyl-2-oxoethyl)benzamide” and "N-[1-methyl-2-oxo-2-(phenylamino)ethyl]benzamide" .

Molecular Structure Analysis

The molecular structure of “N-(2-anilino-2-oxoethyl)benzamide” is characterized by a benzamide core with an anilino-oxoethyl group attached to the nitrogen atom . The molecular formula is C15H14N2O2, indicating that it contains 15 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-anilino-2-oxoethyl)benzamide” are not detailed in the search results, the compound’s structure suggests that it could participate in various organic reactions. For instance, the amide group could undergo hydrolysis, and the aniline group could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

Amides, such as “N-(2-anilino-2-oxoethyl)benzamide”, generally have high boiling points and are solids at room temperature. They are polar due to the presence of the amide group, which can participate in hydrogen bonding. This makes them soluble in water, especially if they have five or fewer carbon atoms .Scientific Research Applications

Antioxidant Activity

Benzamides, including N-(2-anilino-2-oxoethyl)benzamide, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents, which makes them effective in neutralizing harmful free radicals in the body .

Antibacterial Activity

Benzamides have shown antibacterial activity against both gram-positive and gram-negative bacteria . This makes them potential candidates for the development of new antibacterial drugs .

Antiviral Activity

Some indole derivatives, which are structurally similar to benzamides, have demonstrated antiviral activity . While specific studies on N-(2-anilino-2-oxoethyl)benzamide are not available, it’s possible that it may also have antiviral properties.

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory activity . Given the structural similarities between indoles and benzamides, N-(2-anilino-2-oxoethyl)benzamide could potentially also have anti-inflammatory properties .

Anticancer Activity

Benzamides have been widely used in the treatment of cancer . They have the ability to inhibit the growth of cancer cells, making them potential candidates for anticancer drugs .

Anti-HIV Activity

Indole derivatives have shown anti-HIV activity . Given the structural similarities between indoles and benzamides, it’s possible that N-(2-anilino-2-oxoethyl)benzamide may also have anti-HIV properties .

Mechanism of Action

Target of Action

The primary target of N-(2-anilino-2-oxoethyl)benzamide is autotaxin (ATX) . Autotaxin is an enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive lipid mediator involved in numerous physiological and pathological processes .

Mode of Action

N-(2-anilino-2-oxoethyl)benzamide acts as an inhibitor of autotaxin . By inhibiting the activity of autotaxin, it reduces the production of LPA, thereby modulating the signaling pathways that are mediated by LPA .

Biochemical Pathways

The inhibition of autotaxin by N-(2-anilino-2-oxoethyl)benzamide affects the LPA-dependent or LPA-mediated pathways . These pathways are involved in various physiological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and more .

Result of Action

The inhibition of autotaxin by N-(2-anilino-2-oxoethyl)benzamide can lead to the treatment of various LPA-dependent or LPA-mediated diseases , including cancer, lymphocyte homing, chronic inflammation, neuropathic pain, fibrotic diseases, thrombosis, and cholestatic pruritus .

properties

IUPAC Name |

N-(2-anilino-2-oxoethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c18-14(17-13-9-5-2-6-10-13)11-16-15(19)12-7-3-1-4-8-12/h1-10H,11H2,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQKXQFAKRHLTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296697 |

Source

|

| Record name | n-(2-anilino-2-oxoethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3106-11-4 |

Source

|

| Record name | Hippuranilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2-anilino-2-oxoethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS*,6aR*)-5-(3-chloro-2-pyridinyl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5180029.png)

![1-(2,6-dimethyl-4-pyridinyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5180033.png)

![N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide](/img/structure/B5180037.png)

![2-(4-nitrophenyl)-5-phenyl-4-{[(4-piperidinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5180044.png)

![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180048.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5180056.png)

![N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5180068.png)

![1-[(3-methylphenoxy)acetyl]-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B5180093.png)

![3-[(4-bromophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5180097.png)

![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5180103.png)